molecular formula C12H25N B14717165 1-Hexylazepane CAS No. 20422-02-0

1-Hexylazepane

Cat. No.: B14717165
CAS No.: 20422-02-0
M. Wt: 183.33 g/mol
InChI Key: CNAVQNCUXDPHPV-UHFFFAOYSA-N
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Description

1-Hexylazepane is a seven-membered heterocyclic amine (azepane) with a hexyl substituent at the 1-position. Azepanes are characterized by a saturated seven-membered ring containing one nitrogen atom. The hypothetical molecular formula for this compound is C₁₁H₂₃N, with an estimated average molecular mass of approximately 169.3 g/mol.

Properties

CAS No.

20422-02-0

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

1-hexylazepane

InChI

InChI=1S/C12H25N/c1-2-3-4-7-10-13-11-8-5-6-9-12-13/h2-12H2,1H3

InChI Key

CNAVQNCUXDPHPV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1CCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexylazepane can be synthesized through several methods. One common approach involves the ring expansion of six-membered heterocycles. For instance, the reaction of hexylamine with caprolactam under acidic conditions can yield this compound. Another method involves the cyclization of hexylamine with 1,6-dibromohexane in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Hexylazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hexylazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hexylazepane involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The hexyl group in this compound confers higher lipophilicity compared to methyl (1-Methylazepane) or benzyl (1-Benzyl-1,4-diazepane). This property may enhance membrane permeability in biological systems but reduce aqueous solubility.
  • Functional Group Impact : The chloroacetyl group in 1-(Chloroacetyl)azepane introduces electrophilic reactivity, enabling participation in nucleophilic substitution reactions, unlike the inert hexyl chain .
  • Salt Formation : 1-Methylazepan-4-one hydrochloride demonstrates how salt formation (e.g., hydrochloride) improves solubility, a strategy applicable to this compound for pharmaceutical formulations .

Stability and Reactivity

  • Thermal Stability : Long alkyl chains (e.g., hexyl) generally increase thermal stability compared to shorter chains (methyl) due to stronger van der Waals interactions.
  • Chemical Reactivity : The absence of reactive functional groups in this compound contrasts with 1-(Chloroacetyl)azepane, which undergoes nucleophilic acyl substitution .

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